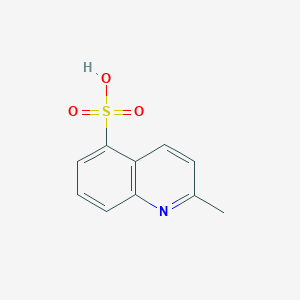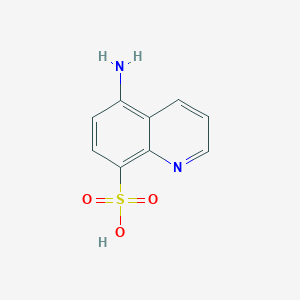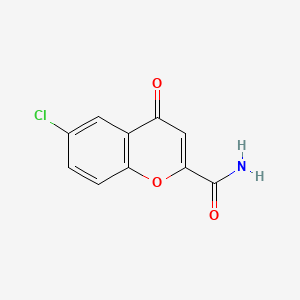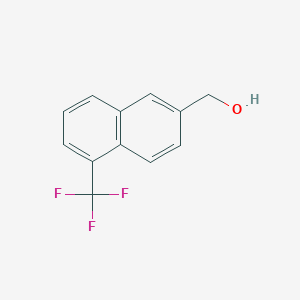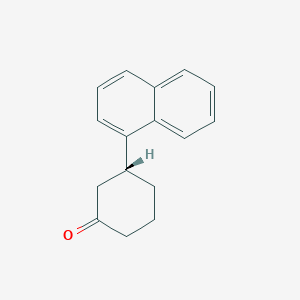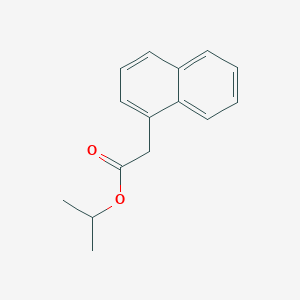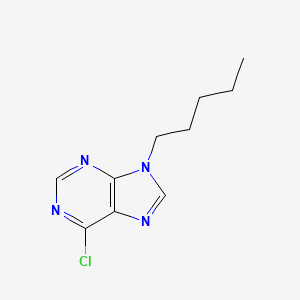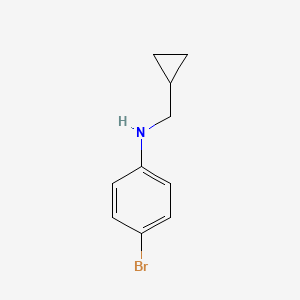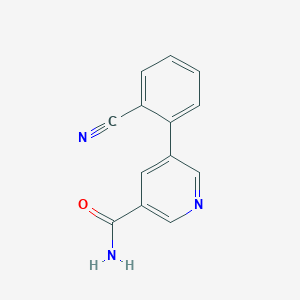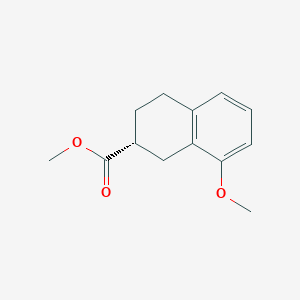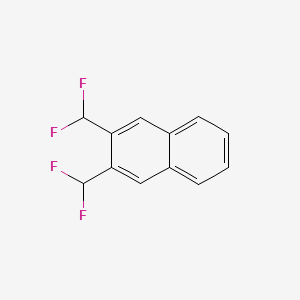
2-Chloro-1-cyclohexyl-4-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-cyclohexyl-4-vinylbenzene is an organic compound with the molecular formula C14H17Cl It is a derivative of benzene, featuring a chlorine atom, a cyclohexyl group, and a vinyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclohexyl-4-vinylbenzene using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to isolate the desired compound.
化学反応の分析
Types of Reactions
2-Chloro-1-cyclohexyl-4-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) under high pressure.
Major Products Formed
Substitution: Formation of compounds like 2-hydroxy-1-cyclohexyl-4-vinylbenzene.
Oxidation: Formation of 2-chloro-1-cyclohexyl-4-vinylbenzaldehyde or 2-chloro-1-cyclohexyl-4-vinylbenzoic acid.
Reduction: Formation of 2-chloro-1-cyclohexyl-4-ethylbenzene.
科学的研究の応用
2-Chloro-1-cyclohexyl-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-1-cyclohexyl-4-vinylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted benzene derivatives. The molecular targets and pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
類似化合物との比較
Similar Compounds
2-Chloro-1-cyclohexylbenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
1-Cyclohexyl-4-vinylbenzene:
2-Chloro-4-vinylbenzene: Lacks the cyclohexyl group, which influences its physical and chemical properties.
Uniqueness
2-Chloro-1-cyclohexyl-4-vinylbenzene is unique due to the presence of both a chlorine atom and a vinyl group on the benzene ring, along with a cyclohexyl group. This combination of substituents imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C14H17Cl |
|---|---|
分子量 |
220.74 g/mol |
IUPAC名 |
2-chloro-1-cyclohexyl-4-ethenylbenzene |
InChI |
InChI=1S/C14H17Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h2,8-10,12H,1,3-7H2 |
InChIキー |
GUSAIMQTAZHRGF-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=C(C=C1)C2CCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




